N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide
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Overview
Description
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a hexanamide group This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halopyridine under palladium catalysis . The final step involves the formation of the hexanamide group through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, which can enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation or nitration can be achieved using reagents like N-bromosuccinimide (NBS) or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: N-bromosuccinimide (NBS), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and pyridine rings
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Known for their antioxidant activity.
4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles: Exhibits potent DPPH radical scavenging activity.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide stands out due to its unique combination of a thiazole ring, a pyridine ring, and a hexanamide group. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
365430-66-6 |
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Molecular Formula |
C23H27N3OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C23H27N3OS/c1-4-6-7-11-20(27)25-19-15-18(12-13-24-19)23-22(26-21(5-2)28-23)17-10-8-9-16(3)14-17/h8-10,12-15H,4-7,11H2,1-3H3,(H,24,25,27) |
InChI Key |
WDSYJEBNXUHHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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